molecular formula C10H6ClN3 B1445226 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile CAS No. 1339882-58-4

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1445226
CAS No.: 1339882-58-4
M. Wt: 203.63 g/mol
InChI Key: REOOYXQSVXFKIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile involves the reaction of benzonitrile with 2-chloro-4-nitrobenzonitrile under alkaline conditions. The reaction produces this compound, which is then purified through crystallization . Another method involves a Suzuki reaction where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically intermediates used in further synthesis of biologically active compounds. For example, the compound can be used to synthesize ODM-201, an androgen receptor antagonist .

Properties

IUPAC Name

2-chloro-4-pyrazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOOYXQSVXFKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734497
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339882-58-4
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What evidence suggests that 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives might target a different site on the AR compared to traditional antagonists?

A2: The research indicates that derivatives of this compound, specifically compounds 2f, 2k, and 4c, displayed potent AR antagonistic activities. Importantly, these compounds demonstrated activity against antiandrogen-resistant cell lines, suggesting a mechanism distinct from LBP-targeting antagonists. Furthermore, the study proposes that these compounds potentially interact with AR binding function 3, which differs from the traditional LBP target. [] This finding highlights the potential of this novel scaffold for developing next-generation AR antagonists with improved efficacy against resistant prostate cancer.

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